molecular formula C21H16BrClN2 B12904961 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline CAS No. 7497-58-7

4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline

Cat. No.: B12904961
CAS No.: 7497-58-7
M. Wt: 411.7 g/mol
InChI Key: WOHVVOINCKUASL-UHFFFAOYSA-N
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Description

4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by the presence of bromine and chlorine atoms on the acridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of acridine derivatives, followed by the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acridine ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated acridine compounds.

Scientific Research Applications

4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.

    Medicine: Acridine derivatives, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with DNA.

    Industry: It is used in the manufacturing of dyes and pigments, where its unique chemical properties can enhance color stability and intensity.

Mechanism of Action

The mechanism of action of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline: shares similarities with other acridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N,N-dimethylaniline group

Properties

CAS No.

7497-58-7

Molecular Formula

C21H16BrClN2

Molecular Weight

411.7 g/mol

IUPAC Name

4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline

InChI

InChI=1S/C21H16BrClN2/c1-25(2)16-7-3-13(4-8-16)21-17-9-6-15(23)12-20(17)24-19-10-5-14(22)11-18(19)21/h3-12H,1-2H3

InChI Key

WOHVVOINCKUASL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br

Origin of Product

United States

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